1-(2,4,6-Trichlorphenyl)-1H-Pyrrol-2,5-dion

Übersicht

Beschreibung

Introduction The chemical compound “1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione” is a derivative of pyrrolopyrrole dione. These compounds are known for their various applications in materials science, particularly in polymers and organic electronics due to their unique chemical structures and properties.

Synthesis Analysis The synthesis of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, including those related to “1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione”, involves palladium-catalyzed coupling reactions such as Suzuki coupling. These methods allow for the incorporation of different substituents, enabling the synthesis of a wide range of derivatives (Zhang & Tieke, 2008).

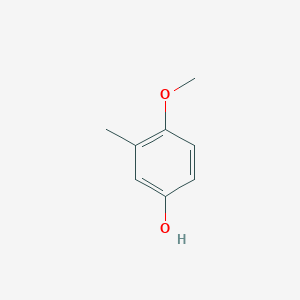

Molecular Structure Analysis Structural analyses of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives reveal a planar core structure conducive to electronic conjugation. This planarity and conjugation are essential for the electronic properties of materials derived from these molecules. Variations in the molecular structure can significantly affect the physical and chemical properties of the compounds (Grubenmann, Rihs, & Mizuguchi, 1993).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including further functionalization through coupling reactions and polymerization. The reactive sites allow for modifications leading to materials with tailored properties for specific applications, such as in organic electronics or as luminescent materials (Beyerlein & Tieke, 2000).

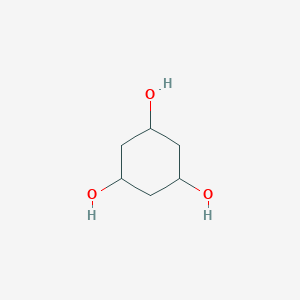

Physical Properties Analysis The physical properties of these derivatives, such as solubility, melting points, and thermal stability, depend heavily on the nature of the substituents attached to the pyrrolo[3,4-c]pyrrole core. These properties are crucial for processing and application in devices (Gendron et al., 2014).

Chemical Properties Analysis The chemical properties, such as reactivity, photostability, and electrochemical characteristics, are influenced by the pyrrolopyrrole core and the substituents. These properties are key in determining the suitability of these compounds for applications in optoelectronic devices and as functional materials (Welterlich, Neudörfl, & Tieke, 2015).

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

Diese Verbindung ist ein stabiles organisches Radikal, das bei Raumtemperatur Lichtemissionen aufweist . Es wird bei der Entwicklung von hocheffizienten OLEDs eingesetzt. Das ungepaarte Elektron dieser Radikale ermöglicht einen Übergang vom niedrigsten angeregten Zustand in den Grundzustand, ohne das Problem einer spinverbotenen Reaktion . Diese einzigartige Eigenschaft kann die theoretische Obergrenze der internen Quanteneffizienz (IQE) des OLEDs auf 100 % erhöhen .

Polymerisation

Organische Radikale wie diese Verbindung wurden im Bereich der Polymerisation ausgiebig eingesetzt . Sie dienen als wichtige Zwischenprodukte in chemischen Reaktionen und tragen zum Verständnis chemischer Reaktionsmechanismen bei .

Katalyse

Die einzigartige ungepaarte Elektronenstruktur dieser Verbindung macht sie im Bereich der Katalyse nützlich . Sie wird verwendet, um neue katalytische Prozesse zu untersuchen und zu entwickeln .

Biochemie

In der Biochemie werden organische Radikale wie diese Verbindung verwendet, um den menschlichen Stoffwechsel zu untersuchen . Sie helfen beim Verständnis der Mechanismen verschiedener biochemischer Prozesse .

Spintronik

Diese Verbindung wurde aufgrund ihrer einzigartigen ungepaarten Elektronenstruktur im Bereich der Spintronik eingesetzt

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4,6-Trichlorophenyl)maleimide, primarily targets the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . The compound’s primary role is to control these ICT interactions, which are crucial for tuning the performance of the molecules in various applications .

Mode of Action

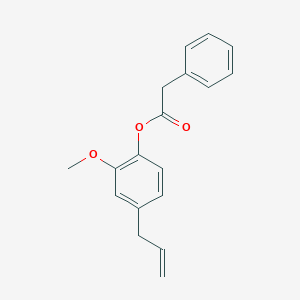

The compound interacts with its targets by incorporating different quantities of diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .

Biochemical Pathways

The compound affects the pathways related to the photothermal conversion performance of the molecules . The introduction of multi-DPA units on the unilateral arm of the TTM unit leads to a red shift in the absorption maximum . This shift contributes to the near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals, which in turn affects their photothermal conversion .

Result of Action

The compound’s action results in remarkable photothermal conversion efficiencies . Specifically, when multi-DPA units are introduced on the unilateral arm of the TTM unit, photothermal conversion efficiencies of 41% and 50% are achieved .

Eigenschaften

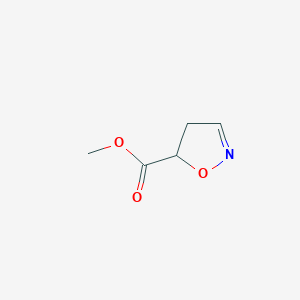

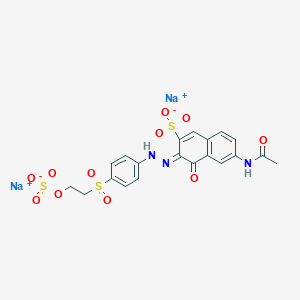

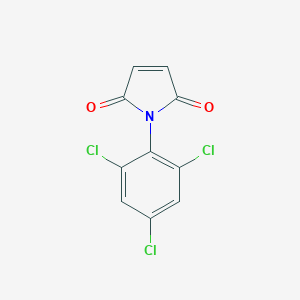

IUPAC Name |

1-(2,4,6-trichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZJMAJCUAWIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157175 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13167-25-4 | |

| Record name | N-(2,4,6-Trichlorophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13167-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.